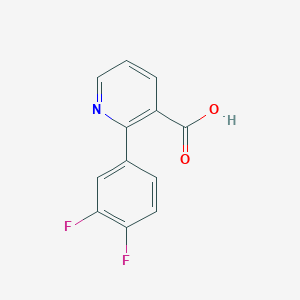

2-(3,4-Difluorophenyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history in pharmacology. researchgate.net Beyond its nutritional role, nicotinic acid is a well-established lipid-lowering agent. caymanchem.comnih.gov This has spurred extensive research into a wide array of nicotinic acid derivatives to explore and enhance their therapeutic properties, leading to the discovery of compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netnih.gov

The class of 2-Aryl nicotinic acids, to which 2-(3,4-Difluorophenyl)nicotinic acid belongs, has been specifically investigated for its potential as anti-inflammatory and analgesic agents. researchgate.net The addition of an aryl group at the 2-position of the nicotinic acid scaffold has been shown to be a key structural feature for these activities.

Significance of Fluorinated Pyridine (B92270) Carboxylic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.

Pyridine carboxylic acid scaffolds are prevalent in many approved drugs and are recognized for their ability to interact with biological targets. The introduction of fluorine to this scaffold can further modulate its electronic properties and biological activity. Fluorinated pyridine carboxylic acids are therefore considered privileged scaffolds in drug discovery, serving as valuable building blocks for the synthesis of novel therapeutic agents. The presence of the 3,4-difluorophenyl moiety in this compound is a deliberate design element aimed at leveraging these benefits of fluorination.

While specific, in-depth research focused solely on the biological activities of this compound is not extensively published in publicly available literature, its existence and use as a chemical intermediate are documented. For instance, it has been cited in patent literature as a starting material in the synthesis of other complex molecules, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are themselves intermediates for pharmacologically active compounds. google.com This indicates its value as a building block in multi-step synthetic pathways for drug development.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRARRKRWPEVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680764 | |

| Record name | 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225511-07-8 | |

| Record name | 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,4 Difluorophenyl Nicotinic Acid

Exploration of Established Synthetic Routes and Reaction Optimization Strategies

Established synthetic routes to 2-(3,4-Difluorophenyl)nicotinic acid primarily rely on the formation of the C-C bond between the pyridine (B92270) and phenyl rings. Optimization of these routes involves careful selection of catalysts, reaction conditions, and functionalization strategies for the precursor molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it highly suitable for the synthesis of 2-arylpyridines. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of this compound, this would involve the reaction between a 2-substituted nicotinic acid derivative and (3,4-difluorophenyl)boronic acid.

The most common approach utilizes a 2-halonicotinic acid ester, such as methyl 2-chloronicotinate, as the electrophilic partner. The ester group serves to protect the carboxylic acid and improve the solubility of the starting material. The reaction is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand system is crucial for achieving high yields. Catalysts like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) are often effective for coupling heteroaryl halides. nih.gov

Optimization strategies focus on screening different catalysts, ligands, bases, and solvent systems. The temperature and reaction time are also critical parameters that need to be fine-tuned to maximize yield and minimize side reactions, such as deboronation of the boronic acid or catalyst decomposition. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in 2-Arylpyridine Synthesis This table presents generalized conditions based on literature for similar transformations.

| Parameter | Condition | Purpose | Reference |

| Aryl Halide | 2-Chloronicotinate or 2-Bromonicotinate | Electrophilic coupling partner | dcu.ie |

| Boronic Acid | (3,4-Difluorophenyl)boronic acid | Nucleophilic coupling partner | mdpi.com |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination | nih.gov |

| Base | K₂CO₃, Na₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes acid formed | nih.gov |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer | researchgate.net |

| Temperature | 65 - 110 °C | Provides activation energy for the reaction | nih.gov |

Multi-Step Synthetic Sequences from Precursor Compounds (e.g., 2-chloronicotinic acid)

A reliable and common strategy for synthesizing this compound involves a multi-step sequence starting from readily available precursors like 2-chloronicotinic acid. researchgate.netatlantis-press.com This approach provides a logical and controllable pathway to the final product.

A typical three-step sequence is as follows:

Esterification: The starting material, 2-chloronicotinic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester). This is often achieved by reaction with an alcohol (methanol or ethanol) under acidic conditions (e.g., using H₂SO₄ or SOCl₂). This step protects the carboxylic acid functionality, which could otherwise interfere with the subsequent cross-coupling reaction. researchgate.net

Suzuki-Miyaura Coupling: The resulting 2-chloronicotinate ester is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with (3,4-difluorophenyl)boronic acid, as detailed in the previous section. This step forms the key carbon-carbon bond to yield methyl 2-(3,4-difluorophenyl)nicotinate.

Hydrolysis: The final step is the saponification of the ester group to reveal the carboxylic acid. This is typically accomplished by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the final product, this compound. dcu.ie

The functionalization of precursor compounds is a key aspect of optimizing the synthesis. As mentioned, converting the carboxylic acid of 2-chloronicotinic acid to an ester is a critical functionalization step to prevent side reactions.

Another area of investigation is the synthesis of the precursors themselves. For instance, 2-chloronicotinic acid can be prepared from 3-cyanopyridine (B1664610). A patented method describes a sequence involving the N-oxidation of 3-cyanopyridine, followed by a chlorination reaction (e.g., with POCl₃) to introduce the chlorine at the 2-position, and subsequent hydrolysis of the nitrile group to a carboxylic acid. google.com Optimizing each of these transformations ensures a cost-effective and efficient supply of the key precursor for the final cross-coupling step. The choice of functional groups on the coupling partners can significantly influence reaction outcomes in Suzuki-Miyaura couplings. mdpi.com

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While established routes are reliable, research continues to focus on developing more efficient and environmentally friendly synthetic methods. These novel strategies aim to reduce the number of steps, improve energy efficiency, and increase reaction rates.

One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of time, cost, and waste reduction. rsc.org While a specific one-pot synthesis for this compound is not widely documented, the principles can be applied.

A hypothetical one-pot procedure could involve performing the Suzuki-Miyaura coupling of a 2-chloronicotinate ester and then, after the coupling is complete, adding an aqueous base directly to the reaction mixture to initiate hydrolysis. This would telescope the coupling and hydrolysis steps, eliminating a separate workup and isolation procedure for the intermediate ester. The development of such procedures requires careful selection of reaction conditions that are compatible with both transformations. The use of multicomponent reactions, where three or more reactants combine in a single operation, is another powerful one-pot strategy for synthesizing complex heterocyclic molecules and could be explored in this context. ias.ac.in

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient tool for accelerating synthetic transformations. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. mdpi.com

Ultrasound irradiation can be applied to the Suzuki-Miyaura coupling step in the synthesis of this compound. The benefits could include significantly shorter reaction times, higher yields, and the ability to conduct the reaction at lower ambient temperatures compared to conventional heating methods. nih.gov The enhanced mass transfer and particle surface activation caused by ultrasound can also improve the efficiency of heterogeneous catalysts.

Table 2: Comparison of Conventional vs. Potential Ultrasound-Assisted Synthesis This table provides a conceptual comparison based on known effects of sonochemistry.

| Parameter | Conventional Method | Ultrasound-Assisted Method (Projected) | Potential Advantage |

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes to a few hours | Increased throughput |

| Temperature | High (e.g., 80-110 °C) | Lower (e.g., Room Temp. to 50 °C) | Energy savings, reduced side products |

| Yield | Good to excellent | Potentially higher | Improved process efficiency |

| Catalyst Loading | Standard amounts | Potentially lower | Cost savings |

| Energy Source | Thermal heating (oil bath) | Mechanical waves (ultrasonic bath/probe) | Efficient energy transfer |

The application of sonochemistry represents a promising avenue for developing more sustainable and efficient protocols for the synthesis of this compound and related pharmaceutical intermediates.

Implementation of Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable practices in the pharmaceutical and chemical industries has propelled the integration of green chemistry principles into the design of synthetic routes for active pharmaceutical ingredients and their intermediates. mdpi.com The synthesis of this compound, a key structural motif in medicinal chemistry, is an area where the application of these principles can significantly reduce environmental impact and enhance process efficiency. The core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, provide a framework for developing more sustainable synthetic methodologies. nih.gov

Traditional synthetic routes for biaryl compounds, including 2-arylnicotinic acids, often rely on classic cross-coupling reactions that may utilize hazardous solvents, stoichiometric amounts of toxic reagents, and generate significant waste streams. researchgate.net In contrast, modern approaches focus on minimizing this environmental footprint through innovative catalytic systems, alternative reaction media, and process optimization.

Catalytic Efficiency and Atom Economy

A primary focus of green synthetic design is the maximization of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the crucial carbon-carbon bond between the pyridine and difluorophenyl rings in this compound. However, to align with green chemistry principles, these reactions are continuously being refined.

For instance, a hypothetical Suzuki-Miyaura coupling to synthesize the target compound could proceed by reacting a derivative of nicotinic acid with (3,4-Difluorophenyl)boronic acid. The efficiency of this key step is paramount.

Table 1: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Conditions

| Parameter | Traditional Approach | Green Chemistry Approach |

| Catalyst | High-loading Pd-phosphine complexes | Low-loading, highly active Pd catalysts (e.g., Pd/C) or reusable catalysts |

| Solvent | Anhydrous organic solvents (e.g., Toluene, DMF) | Water, ethanol, or solvent-free conditions |

| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3) | Milder bases, potentially recyclable |

| Leaving Group | Halides (e.g., -Br, -I) | Weakly-activated groups (e.g., -OAc, -OCO2Me) for better atom economy |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, shorter reaction times |

| Work-up | Organic solvent extraction | Recrystallization from aqueous media |

This table is a generalized representation based on established green chemistry principles for similar transformations.

Safer Solvents and Reaction Conditions

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental pollution. jddhs.com There is a strong drive to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Research has demonstrated the feasibility of conducting Suzuki cross-coupling reactions in aqueous media, often leading to simplified product isolation and catalyst recycling. researchgate.netresearchgate.net

Solvent-free and catalyst-free reactions represent an even greener ideal. Studies on the synthesis of related 2-anilinonicotinic acids have shown that the reaction between 2-chloronicotinic acid and anilines can proceed efficiently without any solvent or catalyst, simply by heating the reactants together. researchgate.net This method dramatically reduces waste and simplifies the purification process. Another approach involves using high-temperature water (hydrothermal synthesis) as a medium, which can promote reactions without the need for catalysts or organic solvents. researchgate.net

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by significantly reducing reaction times and, consequently, energy consumption compared to conventional heating methods. researchgate.net

Biocatalysis and Renewable Feedstocks

Enzymatic synthesis, or biocatalysis, offers a highly sustainable alternative to traditional chemical methods. frontiersin.org Enzymes operate under mild conditions (temperature and pH), are highly selective, and can reduce the need for protecting groups and hazardous reagents. frontiersin.org While specific enzymatic routes to this compound are not yet widely established, the development of biocatalysts for C-C bond formation is a rapidly advancing field. For the broader class of nicotinic acids, biocatalyst-mediated production from substrates like 3-cyanopyridine has been shown to be an eco-friendly method with high conversion rates under mild conditions. frontiersin.org This approach avoids the high temperatures, pressures, and corrosive reagents associated with some traditional chemical syntheses of the nicotinic acid core. frontiersin.org

By integrating these green chemistry principles—utilizing highly efficient and recyclable catalysts, employing safer solvents like water or eliminating them entirely, optimizing energy usage through methods like microwave irradiation, and exploring biocatalytic routes—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Rigorous Analytical and Spectroscopic Characterization of 2 3,4 Difluorophenyl Nicotinic Acid

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of a compound. A combination of NMR, FT-IR, and UV-Vis spectroscopy would provide a complete picture of the connectivity of atoms, the functional groups present, and the electronic properties of 2-(3,4-Difluorophenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for detecting the presence of fluorine atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the nicotinic acid ring and the difluorophenyl ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the type of carbon atom (e.g., aromatic, carboxylic acid). Carbon-fluorine coupling would also be expected, providing further structural information.

Interactive Data Table: Expected NMR Data for this compound (Theoretical)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Nicotinic acid ring) | 7.0 - 9.0 | d, dd, t | J(H,H) = 1-10 |

| ¹H (Difluorophenyl ring) | 7.0 - 8.0 | m | J(H,H), J(H,F) |

| ¹³C (Aromatic) | 110 - 160 | s, d, t | J(C,F) |

| ¹³C (Carboxylic acid) | 160 - 180 | s | |

| ¹⁹F | -150 to -100 | m | J(F,F), J(F,H) |

Note: This table represents expected values based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values are not available.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for the carboxylic acid group (O-H and C=O stretching), the aromatic rings (C-H and C=C stretching), and the carbon-fluorine bonds.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound (Theoretical)

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic acid) | 1680 - 1720 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-F | 1100 - 1300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

Note: This table represents expected absorption ranges based on established correlation charts. Actual experimental values are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the substitution pattern on the rings.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound (Theoretical)

| Solvent | Expected λmax (nm) | Type of Transition |

| Ethanol | 200 - 300 | π → π |

| Methanol | 200 - 300 | π → π |

Note: This table provides an estimated range for the primary absorption bands. Actual experimental values are not available.

Advanced Spectroscopic Methods for Electronic Structure Probing

Advanced techniques like XPS and NEXAFS can provide detailed information about the elemental composition and electronic structure of a material.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be able to identify the presence of carbon, nitrogen, oxygen, and fluorine. High-resolution spectra of the C 1s, N 1s, O 1s, and F 1s regions would provide information about the chemical environment of each element.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule and for determining molecular orientation on surfaces. For this compound, NEXAFS spectra at the carbon, nitrogen, and oxygen K-edges would reveal information about the π* and σ* unoccupied molecular orbitals associated with the aromatic rings and the carboxylic acid group.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data from X-ray crystallography studies on this compound could be located in the public domain. Consequently, detailed information regarding its solid-state molecular and crystal structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, is not available at this time.

While crystallographic data exists for related compounds, such as other substituted nicotinic acid derivatives, this information is not directly applicable to the specific stereochemistry and electronic properties of this compound. The unique positioning of the difluorophenyl group in relation to the nicotinic acid moiety is expected to significantly influence its crystal packing and solid-state conformation. However, without experimental single-crystal X-ray diffraction analysis, any discussion of its crystal structure would be purely speculative.

Therefore, the detailed research findings and data tables requested for this section cannot be provided. Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 3,4 Difluorophenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govnih.govmdpi.com A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

For 2-(3,4-Difluorophenyl)nicotinic acid, a DFT calculation, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would establish the precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This would reveal the relative orientation of the difluorophenyl ring and the pyridinecarboxylic acid moiety. The energy landscape can be explored by calculating the energies of different conformers (rotational isomers), for instance, by rotating the bond between the two aromatic rings, to identify the global energy minimum and any barriers to rotation.

To illustrate, DFT calculations performed on the parent molecule, nicotinic acid, have been used to determine its optimized geometric parameters and predict its structural stability. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comacadpubl.eumalayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.govresearchgate.net

For this compound, the electron-withdrawing difluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to nicotinic acid. FMO analysis would precisely quantify these energies and the resulting energy gap. The distribution of the HOMO and LUMO across the molecule would show where electron density is most available to be donated or accepted, highlighting the most probable sites for reaction.

Illustrative FMO data for the related molecule nicotinic acid, calculated using DFT, is presented below. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.44 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.94 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. acadpubl.eu It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen, nitrogen, and fluorine. These areas are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, usually located around hydrogen atoms, especially those attached to electronegative atoms (like the acidic proton of the carboxyl group). These sites are attractive to nucleophiles.

For this compound, an MEP map would show significant negative potential around the oxygen atoms of the carboxylic acid, the nitrogen atom of the pyridine (B92270) ring, and the two fluorine atoms. The most positive potential would be concentrated on the hydrogen of the carboxylic acid group. This mapping helps predict intermolecular interactions, such as hydrogen bonding, and identifies the primary sites for electrophilic and nucleophilic reactions. nih.gov For example, the negative region around the pyridine nitrogen suggests a likely site for protonation. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, f(r), is a key local reactivity descriptor that identifies which atoms within a molecule are most susceptible to a specific type of attack. wikipedia.orgnih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de

There are three main types of condensed Fukui functions, which simplify the analysis to individual atoms:

f+ : For nucleophilic attack (electron acceptance), indicating the most electrophilic site.

f- : For electrophilic attack (electron donation), indicating the most nucleophilic site.

f0 : For radical attack.

For this compound, Fukui function analysis would provide a quantitative ranking of the reactivity of each atom. It would likely identify the carboxylic acid carbons and certain positions on the aromatic rings as key electrophilic sites (high f+), while the oxygen and nitrogen atoms would be highlighted as primary nucleophilic centers (high f-). nih.govresearchgate.net This analysis provides a more detailed and atom-specific picture of reactivity than MEP maps alone.

Computational methods can accurately predict the energetics of chemical reactions, including protonation and deprotonation. For this compound, there are two main sites for protonation: the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid. DFT calculations can determine the proton affinity of each site, revealing which is thermodynamically preferred. The results would show that the pyridine nitrogen is the more basic site.

Furthermore, these calculations can predict the acidity of the carboxylic proton by computing the energetics of the deprotonation reaction. This allows for the theoretical calculation of the acid dissociation constant (pKa), a fundamental property of the molecule. Studies on nicotinic acid have used these methods to determine the standard molar enthalpies of formation for its various protonated and deprotonated species in solution. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically model molecules in isolation (gas phase) or with simplified solvent models, molecular dynamics (MD) simulations provide a way to study the behavior of a molecule over time in a more realistic environment, such as in an aqueous solution or interacting with a biological macromolecule. nih.govmdpi.commdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit water molecules. The simulation would then calculate the forces between all atoms and solve Newton's equations of motion to track their movements over a period of nanoseconds or longer. fraserlab.com

Such a simulation could reveal:

Solvation Structure : How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds with the carboxylic acid group and the pyridine nitrogen.

Conformational Dynamics : The flexibility of the molecule, including the rotation around the bond connecting the two rings.

Transport Properties : How the molecule diffuses through the solvent.

If a biological target is known, MD simulations can also be used to model the binding process of this compound to its active site, providing insights into the stability of the complex and the key intermolecular interactions involved. researchgate.net

Conformational Analysis and Identification of Low-Energy States

A thorough search of scientific databases yielded no specific studies on the conformational analysis of this compound. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) to identify the molecule's most stable three-dimensional structures, or conformers. This process is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with biological targets. Without dedicated research, the dihedral angles defining the spatial arrangement of the difluorophenyl and nicotinic acid rings, and the corresponding energy landscape, remain uncharacterized.

Analysis of Intermolecular Interactions

Similarly, detailed analyses of the intermolecular interactions involving this compound, such as hydrogen bonding and π-π stacking, are not documented in available research. These non-covalent interactions are fundamental to the substance's crystal structure and its binding affinity to other molecules. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these interactions, but no such studies specific to this compound were found.

Molecular Docking Studies for Predictive Ligand-Target Interactions

While the concept of conducting molecular docking studies with this compound has been mentioned in a general context, specific research detailing these predictive ligand-target interactions is absent. vulcanchem.com Molecular docking simulations are instrumental in predicting how a molecule might bind to the active site of a protein, offering insights into its potential biological activity. However, without published studies, there is no data on the potential protein targets, binding energies, or key interacting amino acid residues for this compound.

Due to the absence of specific research data for this compound across these computational chemistry domains, the creation of detailed research findings and data tables as requested is not possible at this time.

Structure Activity Relationship Sar and Rational Design in 2 3,4 Difluorophenyl Nicotinic Acid Derivatives

Impact of Fluorine Atom Positioning on Molecular Interactions and Bioactivity

The strategic placement of fluorine atoms on the phenyl ring of 2-phenylnicotinic acid derivatives has a profound effect on their molecular interactions and resulting bioactivity. The 3,4-difluoro substitution pattern, as seen in 2-(3,4-Difluorophenyl)nicotinic acid, is a key determinant of its biological profile. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence the compound's binding affinity to biological targets.

The positioning of fluorine atoms can alter the electronic properties of the molecule, affecting its pKa value and, consequently, its ionization state at physiological pH. This, in turn, influences the compound's ability to cross cell membranes and interact with intracellular targets. Furthermore, the fluorine atoms can engage in specific interactions, such as halogen bonding, with amino acid residues in the active site of enzymes or receptors, thereby enhancing binding potency and selectivity.

Research into related fluorinated nicotinic acid derivatives has demonstrated that the precise location of the fluorine substituents is critical. For instance, shifting the fluorine atoms to different positions on the phenyl ring can lead to a significant variation in biological activity, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of the ligand.

Systematic Structural Modifications on the Nicotinic Acid and Difluorophenyl Moieties and Their Correlation with Biological Responses

Systematic structural modifications of both the nicotinic acid and the 3,4-difluorophenyl moieties of the parent compound have been explored to probe the structure-activity landscape. Modifications to the nicotinic acid ring, such as the introduction of various substituents at different positions, have been shown to modulate the compound's activity. For example, the esterification of the carboxylic acid group can alter the compound's pharmacokinetic properties, including its absorption and metabolism.

The following table summarizes the effects of some of these structural modifications on biological responses:

| Modification | Position | Effect on Biological Response |

| Esterification of carboxylic acid | Nicotinic acid moiety | Alters pharmacokinetic properties |

| Introduction of additional substituents | 3,4-Difluorophenyl moiety | Modulates binding affinity and selectivity |

| Replacement of phenyl ring | 3,4-Difluorophenyl moiety | Can lead to a different biological profile |

These systematic studies are essential for identifying the key structural features required for optimal activity and for designing new analogs with improved therapeutic potential.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to the Compound Class

Quantitative Structure-Activity Relationship (QSAR) methodologies have been instrumental in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological responses. These models can then be used to predict the activity of new, unsynthesized compounds.

For this class of compounds, QSAR studies have focused on identifying the key physicochemical properties that govern their activity. These properties, often referred to as molecular descriptors, can include steric, electronic, and hydrophobic parameters. By developing robust QSAR models, researchers can gain insights into the mechanism of action of these compounds and prioritize the synthesis of new analogs with a higher probability of success.

The development of a successful QSAR model typically involves the following steps:

Compilation of a dataset of compounds with their corresponding biological activity data.

Calculation of a wide range of molecular descriptors for each compound.

Selection of the most relevant descriptors using statistical methods.

Generation and validation of the QSAR model.

Rational Design Principles for the Development of Advanced Analogs

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of advanced analogs of this compound. The goal of rational design is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. This process is often guided by a combination of computational and experimental approaches.

Key rational design principles for this compound class include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's biological activity or reduce its toxicity.

Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the key pharmacophoric features required for activity.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design new ligands that fit optimally into the binding site.

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents.

Investigation of Biological Activity and Molecular Targets of 2 3,4 Difluorophenyl Nicotinic Acid in Preclinical Research

Identification and Validation of Potential Molecular Targets via In Vitro Methodologies

In preclinical research, the initial step to understanding a compound's biological activity involves identifying its molecular targets. For derivatives of nicotinic acid, a primary and well-documented target is the family of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com These are ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems. mdpi.com

In vitro binding assays are fundamental in identifying such targets. Competitive binding studies, for instance, use a radiolabeled ligand with known affinity for a specific receptor to determine the binding affinity of a new compound. nih.gov Research on nicotinic acid analogues has demonstrated high-affinity binding to nAChR subtypes, particularly the α4β2 receptor, which is highly expressed in the brain. nih.govresearchgate.net Functional assays on cells expressing these receptors are then used to validate whether the compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. nih.gov Studies on various analogues show that they can act as potent antagonists at α4β2 and α3β4 nAChRs. nih.gov

In Vitro Mechanistic Studies of Target Modulation

Once a molecular target is identified, mechanistic studies are conducted to understand how the compound modulates its function.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Nicotinic acid and its derivatives have been evaluated for their effects on various enzymes.

Cytochrome P450 Enzymes: In vitro studies have shown that nicotinic acid can inhibit human Cytochrome P450 enzymes, specifically CYP2D6. nih.govresearchgate.net This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron within the enzyme's active site. nih.govresearchgate.net

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus and a major target for antiviral drugs. nih.govnih.gov While direct inhibition by 2-(3,4-Difluorophenyl)nicotinic acid has not been reported, the exploration of novel small molecules as RT inhibitors is an ongoing area of research. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO): PPO is an enzyme involved in the biosynthesis of chlorophyll (B73375) and heme. unl.eduucanr.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cell death, a mechanism exploited by some herbicides. unl.eduawsjournal.org The diverse structures that can inhibit PPO make it a potential, though unconfirmed, target for investigation for new chemical entities like nicotinic acid derivatives. researchgate.net

Detailed studies are performed to characterize the interaction of compounds with specific receptors.

Nicotinic Acetylcholine Receptors (nAChRs): As mentioned, nAChRs are a significant target. Studies on structurally related compounds have shown subnanomolar affinity for α4β2*-nAChRs. nih.gov Unlike the parent agonist nicotine, many derivatives act as potent antagonists in in vitro functional assays. nih.gov The table below summarizes binding affinity data for a representative nicotinic acid analogue.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 2-FA (analogue) | α4β2 nAChR | 7.1 x 10⁻¹¹ M nih.gov |

hERG Potassium Channels: The human Ether-à-go-go-Related Gene (hERG) channel is a critical "anti-target" in drug development. nih.gov Blockade of this channel can lead to fatal cardiac arrhythmias. nih.gov Therefore, in vitro patch-clamp studies using cells expressing the hERG channel are a mandatory part of preclinical assessment to rule out cardiotoxicity. nih.gov

Adenosine (B11128) Receptors: While less documented for nicotinic acid derivatives, adenosine receptors are another important class of G-protein coupled receptors that modulate various physiological processes and are a target for drug development.

Compounds can exert their effects by modulating intracellular signaling pathways. Nicotinic acid and its amide form, nicotinamide (B372718), are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in cell signaling. nih.gov Altering NAD+ pools can impact pathways related to cellular metabolism, DNA repair, and inflammation. nih.gov For example, nicotinic acid has been shown to influence the Akt/mTOR signaling pathway, which is central to cell growth and proliferation. nih.gov Additionally, related compounds can affect the production of reactive oxygen species (ROS), which act as second messengers in various signaling cascades. mdpi.com

Preclinical Assessment of Biological Effects Using In Vitro Cell-Based Assays

The search for new antimicrobial agents is a global health priority. Derivatives of nicotinic acid have shown promise in this area.

Gram-positive Bacteria: A number of studies have demonstrated the antibacterial activity of nicotinic acid derivatives against Gram-positive pathogens. nih.gov For example, certain acylhydrazone derivatives of nicotinic acid display significant activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key metric from these assays. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acylhydrazone Derivative 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone Derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |

Mycobacterium tuberculosis: Tuberculosis remains a major infectious disease, and new treatments are needed. nih.gov Nicotinamide, a closely related compound, has been shown to inhibit the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.gov This suggests that nicotinic acid derivatives could act not only directly on the bacteria but also by modulating the host's immune cells. nih.gov The activity of these compounds is often evaluated by measuring the reduction in colony-forming units (CFUs) in infected macrophage cultures. nih.gov Some 2,4-disubstituted pyridine derivatives have been found to be effective against intracellularly located M. tuberculosis. frontiersin.org

Anticancer Potential in Cell Lines (e.g., Antiproliferative Activity, Leukemic Cell Lines, Breast Cancer Cell Lines)

There is no available data from preclinical research studies regarding the anticancer potential of this compound in any cancer cell lines.

Anti-inflammatory and Analgesic Research in In Vitro Systems

There is no available data from in vitro studies investigating the anti-inflammatory or analgesic properties of this compound.

Other Investigated Biological Modulations (e.g., Antiviral, Antiplasmodial Activity)

There is no available data from preclinical research on other biological modulations, such as antiviral or antiplasmodial activity, for this compound.

Strategic Positioning of 2 3,4 Difluorophenyl Nicotinic Acid Within the Early Drug Discovery Pipeline

Methodologies for Hit Identification and Lead Optimization

The journey of a compound like 2-(3,4-Difluorophenyl)nicotinic acid from an initial concept to a viable drug candidate begins with hit identification and proceeds through rigorous lead optimization. upmbiomedicals.compion-inc.com

Hit Identification: This initial phase focuses on identifying molecules ("hits") that exhibit desired biological activity against a specific target. upmbiomedicals.com For the 2-phenylnicotinic acid class, several methodologies are employed:

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large libraries containing thousands to millions of compounds against a biological target. upmbiomedicals.com This method is crucial for identifying initial hits from diverse chemical collections. upmbiomedicals.com

Fragment-Based Screening: This technique involves screening smaller, low-molecular-weight compounds ("fragments") that can be later grown or linked to create more potent leads. columbia.edu This approach is particularly useful for identifying key binding interactions.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, computational docking can be used to screen virtual libraries of compounds, predicting which molecules are most likely to bind. nih.govtvarditherapeutics.com This method was successfully used to identify novel negative allosteric modulators of nicotinic receptors from a sulfonylpiperazine scaffold. nih.gov

Lead Optimization: Once a hit is identified, the hit-to-lead and lead optimization phases aim to refine its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. upmbiomedicals.compion-inc.comnih.gov Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of the hit compound and evaluating how these changes affect its biological activity. nih.govnih.govresearchgate.net For the this compound scaffold, modifications could include altering the substitution pattern on the phenyl ring, modifying the carboxylic acid group, or introducing substituents on the pyridine (B92270) ring.

Multiparametric Optimization: This approach simultaneously considers and optimizes multiple properties, such as potency, selectivity, solubility, and metabolic stability, to achieve a balanced profile for a potential drug candidate. nih.gov

Bioisosteric Replacements: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's characteristics without losing its desired biological activity. columbia.edu For instance, the carboxylic acid of this compound could be replaced with a tetrazole or other acidic bioisosteres.

Table 1: Key Methodologies in Early Drug Discovery

| Phase | Methodology | Description | Key Objective |

|---|---|---|---|

| Hit Identification | High-Throughput Screening (HTS) | Automated testing of large compound libraries against a biological target. | Identify initial active compounds ("hits"). |

| Fragment-Based Screening | Screening of small, low-molecular-weight compounds. | Identify key binding interactions for lead development. | |

| Structure-Based Virtual Screening | Computational docking of virtual compound libraries to a known target structure. | Prioritize compounds for experimental testing. | |

| Lead Optimization | Structure-Activity Relationship (SAR) | Systematic modification of a hit's structure to assess the impact on activity. | Understand which chemical features are crucial for biological effect. |

| Multiparametric Optimization | Simultaneous refinement of multiple compound properties (e.g., potency, selectivity, ADME). | Develop a well-rounded, drug-like lead compound. | |

| Bioisosteric Replacements | Substitution of functional groups with others having similar properties. | Improve pharmacokinetic or pharmacodynamic properties. |

Role of Computational Approaches in Early Drug Discovery for this Compound Class

Computational methods are indispensable tools in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. beilstein-journals.orgresearchgate.netfrontiersin.org For a compound class like 2-phenylnicotinic acids, these in silico techniques provide crucial insights at various stages.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its binding mode and affinity. beilstein-journals.orgfrontiersin.org For derivatives of this compound, docking studies can elucidate interactions with the target's active site, guiding rational design of more potent analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify the key steric and electronic features required for activity, providing predictive models to guide the synthesis of new compounds. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. researchgate.net This can be used to screen databases for novel scaffolds that fit the model or to guide the design of new molecules.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. researchgate.net This early assessment helps to prioritize compounds with favorable drug-like properties and identify potential liabilities.

Table 2: Application of Computational Tools in Drug Discovery

| Computational Method | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to its target receptor. frontiersin.org | Elucidate binding modes to guide SAR and improve potency. nih.gov |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates 3D structural features with biological activity to build predictive models. mdpi.com | Identify key steric and electronic requirements for activity to design more effective derivatives. |

| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. researchgate.net | Screen for new scaffolds or guide the design of novel analogs with desired activity. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. researchgate.net | Prioritize compounds with better drug-like profiles and flag potential liabilities early. |

Development and Application of Chemical Probes Based on the this compound Scaffold

Chemical probes are powerful tools designed to study biological systems by selectively interacting with a specific protein target. tvarditherapeutics.comfrontiersin.org The this compound scaffold can serve as a starting point for the development of such probes.

The design of a chemical probe typically involves modifying the parent scaffold to include two key components: a reactive group and a reporter group. frontiersin.org

Reactive Group (Warhead): This is a chemically reactive moiety that allows the probe to form a stable, often covalent, bond with its target protein.

Reporter Group (Tag): This is a functional group, such as a fluorophore or a biotin (B1667282) tag, that enables the detection, visualization, or isolation of the probe-target complex. nih.gov "Click chemistry" reactions are often employed to attach these reporter groups. nih.gov

By developing probes from the this compound core, researchers can:

Identify Cellular Targets: Use the probe in chemoproteomic experiments to identify the specific proteins that the compound class interacts with inside a cell.

Validate Drug-Target Engagement: Confirm that a drug candidate is binding to its intended target in a complex biological environment.

Visualize Target Localization: Employ probes with fluorescent tags to visualize the subcellular location of the target protein.

The development of specific probes based on nicotinic acid and related scaffolds is an active area of research, enabling deeper understanding of their biological roles and mechanisms of action. nih.govacs.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3,4-difluorophenyl)nicotinic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling a nicotinic acid derivative with a 3,4-difluorophenyl moiety. For example, reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Optimization includes adjusting catalyst loading (e.g., 1-5 mol% Pd), temperature (80-120°C), and solvent polarity (e.g., DMF or THF). Monitoring intermediates via TLC or HPLC ensures stepwise efficiency. Isotopic labeling (e.g., deuterated analogs) can aid mechanistic studies .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : 1H/13C NMR in DMSO-d6 to confirm aromatic proton environments and fluorine coupling patterns. 19F NMR (referenced to CFCl3) resolves diastereotopic fluorines.

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 266.05).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Compare retention times with NIST or PubChem databases .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

- Methodological Answer : Start with DMSO for stock solutions (10-50 mM). For aqueous dilution, use PBS (pH 7.4) or cell culture media with ≤1% DMSO. Solubility can be validated via dynamic light scattering (DLS) or nephelometry. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrins .

Advanced Research Questions

Q. How can computational modeling predict the herbicidal activity of this compound analogs?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic properties (HOMO/LUMO energies) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against known herbicide targets (e.g., acetolactate synthase) identifies binding affinities. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated nicotinic acid derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines).

- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites.

- Isomer Analysis : Chiral HPLC or X-ray crystallography to rule out stereochemical variability .

Q. How can isotopic labeling (e.g., 13C or 2H) elucidate the metabolic fate of this compound in plants?

- Methodological Answer : Synthesize 13C-labeled analogs at the carboxyl or phenyl group. Track metabolites via stable isotope tracing in hydroponic systems. Combine with HR-MS/MS for fragment ion analysis. Compare with databases like METLIN .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.